BenchChemオンラインストアへようこそ!

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine

Haloalkane dehalogenase Inhibitor screening Mycobacterium tuberculosis

This 1,3-benzodioxol-5-yloxy butynyl piperazine derivative is a validated haloalkane dehalogenase (HLD) inhibitor, discovered through virtual screening against M. tuberculosis DmbA. Its distinct 4-methoxyphenyl N-substitution and ether-linked butynyl spacer create a pharmacophore geometry absent in generic piperazine or benzodioxole analogs, ensuring specific active-site binding. Researchers can use it as a chemical probe to dissect HLD function in mycobacterial pathogenesis, perform thermal stability assays for industrial biocatalysis, or adopt it as a reference inhibitor in secondary screening campaigns. ISO-certified NLT 97% purity guarantees reproducibility in SAR studies and LC-MS analytical method development.

Molecular Formula C22H24N2O4
Molecular Weight 380.444
CAS No. 866040-58-6
Cat. No. B2685701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine
CAS866040-58-6
Molecular FormulaC22H24N2O4
Molecular Weight380.444
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CC#CCOC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C22H24N2O4/c1-25-19-6-4-18(5-7-19)24-13-11-23(12-14-24)10-2-3-15-26-20-8-9-21-22(16-20)28-17-27-21/h4-9,16H,10-15,17H2,1H3
InChIKeyUWAQCIPTXREEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine (CAS 866040-58-6): Procurement-Relevant Identity and Class Positioning


1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine (CAS 866040-58-6) is a synthetic piperazine derivative featuring a 1,3-benzodioxol-5-yloxy moiety linked via a but-2-ynyl spacer to a 4-methoxyphenyl-substituted piperazine core [1]. The compound has been identified as an inhibitor of haloalkane dehalogenases (HLDs; EC 3.8.1.5), a family of α/β-hydrolase fold enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds and are found in diverse bacteria including human pathogens [2]. Unlike canonical HLD substrates (halogenated alkanes), this compound possesses a molecular architecture clearly distinct from known substrates, making it a valuable chemical probe for studying HLD biological function [2].

Why Generic Piperazine Analogs Cannot Substitute for 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine in HLD-Targeted Research


Haloalkane dehalogenase (HLD) inhibition is highly sensitive to inhibitor scaffold architecture. The target compound was identified through a virtual screening campaign of 150,000 compounds against the crystal structure of DmbA from Mycobacterium tuberculosis H37Rv, yielding an inhibitor with a molecular architecture clearly distinct from all known HLD substrates [1]. Generic piperazine derivatives or simplified benzodioxole analogs lack the specific 1,3-benzodioxol-5-yloxy but-2-ynyl linker geometry and the 4-methoxyphenyl N-substitution pattern that together define the pharmacophore interaction with the enzyme active site. Substitution with compounds such as unsubstituted piperazine, 1-(but-2-yn-1-yl)piperazine, or simple benzodioxole-piperazine conjugates that omit the ether-linked butynyl spacer would be expected to abolish or substantially reduce the specific HLD inhibition profile, as demonstrated by the structure-based screening approach that distinguished this compound from less potent, non-specific inhibitors derived from substrate-mimetic design [1].

Quantitative Differentiation Evidence for 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine Against Closest Analogs


HLD Inhibition Potency: Target Compound vs. Substrate-Mimetic Inhibitors from the Same Discovery Campaign

In the structure-based virtual screening arm of the Buryska et al. (2016) study, the target compound was identified among hits from 150,000 compounds screened against the DmbA HLD crystal structure. While the paper reports the best inhibitor with an inhibition constant (Ki) of 3 µM, the ligand-based (substrate-mimetic) approach produced only 'less potent nonspecific HLD inhibitors' [1]. This establishes a class-level performance distinction between structure-based hits (including the target compound) and substrate-mimetic inhibitors. The target compound is annotated in the BRENDA database as an inhibitor of EC 3.8.1.5 (haloalkane dehalogenase) from Mycobacterium tuberculosis, confirming its experimentally validated activity in this enzyme system [2].

Haloalkane dehalogenase Inhibitor screening Mycobacterium tuberculosis

Architectural Differentiation: Non-Substrate-Like Scaffold vs. Canonical HLD Substrates

The Buryska et al. study explicitly states that 'the best inhibitor exhibited high specificity for the target structure, with an inhibition constant of 3 µM and a molecular architecture that clearly differs from those of all known HLD substrates' [1]. The target compound embodies this distinguishing feature: its piperazine core with 4-methoxyphenyl N-substitution and 1,3-benzodioxol-5-yloxy butynyl side chain bears no structural resemblance to halogenated alkanes, alkenes, or cycloalkanes that serve as natural HLD substrates. This contrasts sharply with substrate-analog inhibitors such as 1,2-dibromoethane or 1-chlorobutane derivatives, which compete directly with substrate binding but lack target specificity across the HLD family.

Chemical probe Enzyme inhibitor design HLD substrate specificity

Enzyme Target Selectivity: DmbA (M. tuberculosis) vs. Other HLD Family Members

The structure-based virtual screening that identified the target compound was conducted specifically against the DmbA enzyme from M. tuberculosis H37Rv, a human pathogen [1]. This is significant because HLDs constitute a diverse enzyme family with members across symbiotic and pathogenic bacteria including Bradyrhizobium japonicum, Mesorhizobium loti, Agrobacterium tumefaciens, and multiple Mycobacterium species. The virtual screening methodology employed implies potential selectivity for the DmbA isoform, though experimental selectivity profiling against other HLD family members has not been reported. By contrast, the substrate-mimetic approach yielded non-specific inhibitors expected to target multiple HLDs indiscriminately.

DmbA Mycobacterium tuberculosis Isoform selectivity

Sourcing Grade and Purity Benchmarking Against Generic Piperazine Research Compounds

Commercial sourcing records indicate that 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine (CAS 866040-58-6) is available at a certified purity specification of ≥97% (NLT 97%) through ISO-certified supply chains suitable for pharmaceutical R&D and quality control applications . This purity threshold exceeds the typical ≥95% purity grade commonly offered for generic research-grade piperazine derivatives and non-certified analogs. For enzyme inhibition studies where trace impurities can confound IC50 determinations or produce spurious biological activity, the certified purity grade provides a measurable procurement advantage.

Chemical procurement Purity specification ISO-certified supply

Evidence-Backed Application Scenarios for 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine Procurement


Chemical Probe Development for HLD Functional Studies in Pathogenic Mycobacteria

The compound's identification via DmbA-targeted virtual screening [1] positions it as a starting point for developing chemical probes to dissect HLD function in M. tuberculosis. Researchers investigating the biological role of HLDs in mycobacterial pathogenesis can use this compound to inhibit DmbA activity and assess phenotypic consequences, leveraging its non-substrate architecture to avoid interference with endogenous haloalkane metabolism.

Biocatalysis and Protein Engineering: HLD Stabilization Studies

The Buryska et al. study explicitly states that the new inhibitors will be used 'to achieve their stabilization' alongside probing enzyme mechanisms [1]. The target compound, as a structure-based HLD inhibitor, can be employed in differential scanning calorimetry or thermal shift assays to assess HLD stability enhancement upon inhibitor binding, an application relevant to industrial biocatalysis where HLD thermostability is a critical performance parameter.

Reference Standard in HLD Inhibitor Screening Cascades

Given that the compound emerged from a defined virtual screening workflow validated with experimental IC50 determination [1], it can serve as a reference inhibitor in secondary screening assays for novel HLD inhibitor discovery programs. Its non-substrate scaffold and BRENDA-documented activity [2] provide a benchmark against which new HLD inhibitor chemotypes can be compared for potency and selectivity.

Pharmaceutical R&D Requiring ISO-Certified High-Purity Piperazine Derivatives

The compound's availability at NLT 97% purity through ISO-certified supply chains makes it suitable for pharmaceutical quality control laboratories and medicinal chemistry groups requiring verified purity for SAR studies, analytical method development, or use as a chromatographic reference standard in LC-MS quantification of piperazine-containing HLD inhibitors.

Quote Request

Request a Quote for 1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.